molecular formula C20H39N B13742768 Eicosanenitrile CAS No. 4616-73-3

Eicosanenitrile

Cat. No.: B13742768
CAS No.: 4616-73-3
M. Wt: 293.5 g/mol
InChI Key: BYCIKRXQXRFYED-UHFFFAOYSA-N
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Description

. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. Eicosanenitrile is a long-chain nitrile with a 20-carbon backbone, making it a relatively large molecule in this class. It is known for its applications in various scientific fields, including chemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosanenitrile can be synthesized through several methods. One common approach involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction typically proceeds under mild conditions, resulting in the formation of the nitrile group.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of fatty amides derived from natural sources. This method is preferred due to its efficiency and cost-effectiveness. The process involves heating the fatty amides in the presence of a catalyst, such as alumina or silica, to achieve the desired conversion.

Chemical Reactions Analysis

Types of Reactions: Eicosanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Eicosanoic acid and ammonia.

    Reduction: Eicosylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Eicosanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of eicosanenitrile is primarily related to its chemical reactivity. The cyano group (-C≡N) is highly polar and can participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of carboxylic acids and ammonia. The long alkyl chain of this compound also contributes to its hydrophobic interactions with other molecules, influencing its behavior in different environments.

Comparison with Similar Compounds

Eicosanenitrile can be compared with other long-chain nitriles, such as:

This compound’s uniqueness lies in its longer alkyl chain, which imparts distinct physical properties and makes it suitable for specific applications in material science and environmental analysis.

Properties

CAS No.

4616-73-3

Molecular Formula

C20H39N

Molecular Weight

293.5 g/mol

IUPAC Name

icosanenitrile

InChI

InChI=1S/C20H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-19H2,1H3

InChI Key

BYCIKRXQXRFYED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC#N

Origin of Product

United States

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